Cas no 2228863-80-5 (5-(1-bromopropan-2-yl)-1-benzofuran)

5-(1-Bromopropan-2-yl)-1-benzofuran is a brominated benzofuran derivative with potential utility as an intermediate in organic synthesis and pharmaceutical research. The presence of the bromopropane substituent enhances its reactivity, making it suitable for further functionalization via cross-coupling reactions or nucleophilic substitutions. Its benzofuran core contributes to structural diversity, often leveraged in the development of bioactive compounds. The compound's well-defined molecular structure ensures consistent performance in synthetic applications. It is particularly valuable in medicinal chemistry for constructing complex heterocyclic frameworks. Proper handling is advised due to the reactive bromine moiety. Storage under inert conditions is recommended to maintain stability.
5-(1-bromopropan-2-yl)-1-benzofuran structure
2228863-80-5 structure
商品名:5-(1-bromopropan-2-yl)-1-benzofuran
CAS番号:2228863-80-5
MF:C11H11BrO
メガワット:239.108442544937
CID:6085916
PubChem ID:17791580

5-(1-bromopropan-2-yl)-1-benzofuran 化学的及び物理的性質

名前と識別子

    • 5-(1-bromopropan-2-yl)-1-benzofuran
    • EN300-1918115
    • 2228863-80-5
    • インチ: 1S/C11H11BrO/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-6,8H,7H2,1H3
    • InChIKey: WYBXYAMBYHBQRJ-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C)C1C=CC2=C(C=CO2)C=1

計算された属性

  • せいみつぶんしりょう: 237.99933g/mol
  • どういたいしつりょう: 237.99933g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 13.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

5-(1-bromopropan-2-yl)-1-benzofuran 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1918115-1.0g
5-(1-bromopropan-2-yl)-1-benzofuran
2228863-80-5
1g
$1142.0 2023-06-02
Enamine
EN300-1918115-1g
5-(1-bromopropan-2-yl)-1-benzofuran
2228863-80-5
1g
$1142.0 2023-09-17
Enamine
EN300-1918115-2.5g
5-(1-bromopropan-2-yl)-1-benzofuran
2228863-80-5
2.5g
$2240.0 2023-09-17
Enamine
EN300-1918115-5.0g
5-(1-bromopropan-2-yl)-1-benzofuran
2228863-80-5
5g
$3313.0 2023-06-02
Enamine
EN300-1918115-5g
5-(1-bromopropan-2-yl)-1-benzofuran
2228863-80-5
5g
$3313.0 2023-09-17
Enamine
EN300-1918115-0.25g
5-(1-bromopropan-2-yl)-1-benzofuran
2228863-80-5
0.25g
$1051.0 2023-09-17
Enamine
EN300-1918115-0.5g
5-(1-bromopropan-2-yl)-1-benzofuran
2228863-80-5
0.5g
$1097.0 2023-09-17
Enamine
EN300-1918115-10.0g
5-(1-bromopropan-2-yl)-1-benzofuran
2228863-80-5
10g
$4914.0 2023-06-02
Enamine
EN300-1918115-0.05g
5-(1-bromopropan-2-yl)-1-benzofuran
2228863-80-5
0.05g
$959.0 2023-09-17
Enamine
EN300-1918115-0.1g
5-(1-bromopropan-2-yl)-1-benzofuran
2228863-80-5
0.1g
$1005.0 2023-09-17

5-(1-bromopropan-2-yl)-1-benzofuran 関連文献

5-(1-bromopropan-2-yl)-1-benzofuranに関する追加情報

Introduction to 5-(1-bromopropan-2-yl)-1-benzofuran (CAS No. 2228863-80-5)

5-(1-bromopropan-2-yl)-1-benzofuran, identified by the Chemical Abstracts Service Number (CAS No.) 2228863-80-5, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a benzofuran core substituted with a 1-bromopropan-2-yl side chain, has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The benzofuran scaffold is a privileged structure in drug discovery, known for its role in various bioactive molecules, while the brominated alkylation moiety introduces reactivity that is highly valuable for further functionalization.

The structural motif of 5-(1-bromopropan-2-yl)-1-benzofuran positions it as a key intermediate in the synthesis of more complex pharmacophores. The presence of the bromine atom at the 1-position of the benzofuran ring enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems. These types of transformations are frequently employed in the development of novel therapeutic agents, particularly in oncology and neurology.

Recent advancements in synthetic methodologies have highlighted the importance of such intermediates. For instance, studies have demonstrated that 5-(1-bromopropan-2-yl)-1-benzofuran can be effectively utilized in the preparation of kinase inhibitors, which are critical targets in cancer therapy. The benzofuran ring often serves as a hydrogen bond acceptor or π-stacking interaction site, while the bromine substituent allows for further derivatization to achieve high selectivity and potency. This has led to increased interest in optimizing synthetic routes to enhance yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations.

In addition to its role as a building block, 5-(1-bromopropan-2-yl)-1-benzofuran has been explored in the context of drug delivery systems. The benzofuran moiety's ability to interact with biological targets makes it an attractive candidate for designing prodrugs or bioconjugates. For example, modifications at the 1-bromopropan-2-yl group can be tailored to influence solubility, metabolic stability, or targeted delivery to specific tissues. Such applications are particularly relevant in nanomedicine, where precise control over molecular architecture is essential for achieving desired pharmacokinetic profiles.

The compound's relevance is further underscored by its presence in several patents and scientific literature. Researchers have leveraged its reactivity to develop novel scaffolds with enhanced pharmacological properties. For instance, derivatives of 5-(1-bromopropan-2-yl)-1-benzofuran have been investigated for their potential as antiviral agents, capitalizing on the ability of benzofuran derivatives to disrupt viral replication cycles. These studies not only highlight the compound's versatility but also demonstrate its therapeutic promise across multiple disease areas.

From a synthetic chemistry perspective, 5-(1-bromopropan-2-yl)-1-benzofuran exemplifies the importance of functional group interconversion in streamlining drug development pipelines. The bromine atom provides a convenient handle for further modification, allowing chemists to rapidly explore diverse chemical space. This flexibility is particularly valuable in high-throughput screening programs, where rapid access to structurally diverse libraries is essential for identifying lead compounds.

The compound's stability under various reaction conditions has also been a focus of recent research. Studies have explored its behavior under oxidative and reductive conditions, aiming to develop protocols that maximize yield while minimizing side reactions. Such efforts are critical for ensuring that downstream applications are not compromised by impurities or decomposition products.

Moreover, the environmental impact of synthesizing such compounds has prompted investigations into greener alternatives. Researchers are increasingly adopting catalytic methods and solvent-free reactions to reduce waste and energy consumption. The synthesis of 5-(1-bromopropan-2-yl)-1-benzofuran has been examined under these principles, with promising results indicating that sustainable practices can be successfully implemented without sacrificing efficiency or product quality.

In conclusion, 5-(1-bromopropan-2-yl)-1-benzofuran (CAS No. 2228863-80-5) represents a compelling example of how structural features can dictate utility in pharmaceutical research. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug discovery efforts. As synthetic methodologies continue to evolve and awareness of sustainability grows, compounds like this will remain at the forefront of innovation, driving progress across multiple scientific disciplines.

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